- N-methylimidazolee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13,
Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)
953-91-3 structure
Cyclohexyl 4-Methylbenzenesulfonate Properties
Names and Identifiers
-
- Cyclohexyl 4-methylbenzenesulfonate
- Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester
- Cyclohexyl p-Toluenesulfonate
- ((4-methylbenzenesulfonyl)oxy)cyclohexane
- Benzenesulfonic acid,4-methyl-,cyclohexyl ester
- cyclohexanol tosylate
- Cyclohexyl toluenesulfonate
- CYCLOHEXYL TOSYLATE
- cyclohexyl-p-tosylate
- p-Toluenesulfonic acid,cyclohexyl ester
- toluene-4-sulfonic acid cyclohexyl ester
- Tosyloxycyclohexane
- p-Toluenesulfonic Acid Cyclohexyl Ester
- Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
- Cyclohexyl p-toluenesulphonate
- p-Toluenesulfonic acid, cyclohexyl ester
- OHHPZPDQZMUTCA-UHFFFAOYSA-N
- cyclohexyl 4-methylbenzene-1-sulfonate
- Benzenesulfonic acid, cyclohexyl ester
- Cyclohexylp-toluenesulfonate
- Cyclohexyl-p-toluene sulfonate
- cyclohexyltosylate
- Cyclohexyl p-tosylate
- Cyclohexanol, p-toluenesulfonate (6CI, 7CI)
- p-Toluenesulfonic acid, cyclohexyl ester (8CI)
- Cyclohexyl 4-toluenesulfonate
- Cyclohexyl p-methylbenzenesulfonate
- Cyclohexyl tosylate
- NSC 122484
- NSC 127370
- WPAG 618
- DTXCID1048962
- 4-methylbenzenesulfonic acid cyclohexyl ester
- SCHEMBL361129
- AC9838
- CS-0153018
- X5FBX5NR2A
- C2363
- MFCD00014291
- NSC127370
- DB-057582
- NSC122484
- SY050240
- AS-62201
- EINECS 213-468-8
- 953-91-3
- NS00040447
- DTXSID3061348
- cyclohexyl-p-toluenesulfonate
- EN300-7224107
- Cyclohexyl 4-methylbenzenesulfonate #
- NSC-122484
- UNII-X5FBX5NR2A
- Toluene-4-sulfonic acid, cyclohexyl ester
- AKOS015840417
- NSC-127370
- +Expand
-
- MFCD00014291
- OHHPZPDQZMUTCA-UHFFFAOYSA-N
- 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
- O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O
- 2217391
Computed Properties
- 254.09800
- 0
- 3
- 3
- 254.097665
- 17
- 317
- 0
- 0
- 0
- 0
- 0
- 1
- 3.4
- nothing
- 0
- 51.8
Experimental Properties
- 4.11380
- 51.75000
- 1.549
- 382.1°C at 760 mmHg
- 43.0 to 47.0 deg-C
- 184.9°C
- Not determined
- Not determined
- 1.19
Cyclohexyl 4-Methylbenzenesulfonate Security Information
Cyclohexyl 4-Methylbenzenesulfonate Customs Data
- 2906199090
-
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Cyclohexyl 4-Methylbenzenesulfonate Price
Cyclohexyl 4-Methylbenzenesulfonate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… ; 6 min, rt
Reference
- Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalystsCanadian Journal of Chemistry, 2006, 84(5), 812-818,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Dichloromethane ; 4 h, rt
Reference
- Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound ReagentsJournal of Combinatorial Chemistry, 2003, 5(2), 138-144,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
- Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagentsTetrahedron Letters, 2001, 42(44), 7833-7836,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
Reference
- Preparation of unstable tosylatesTetrahedron Letters, 1969, (32), 2705-8,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Trichloroisocyanuric acid Solvents: Acetonitrile , Water ; 1 - 2 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Triethylamine ; 1 - 2 min, 0 °C; 90 min, rt
1.2 Reagents: Triethylamine ; 1 - 2 min, 0 °C; 90 min, rt
Reference
- One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCAJournal of Sulfur Chemistry, 2013, 34(4), 347-357,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Reference
- Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic RouteTetrahedron, 2000, 56(37), 7291-7298,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diisopropyl azodicarboxylate Solvents: Benzene
Reference
- The Mitsunobu reactionOrganic Reactions (Hoboken, 1992, 42,,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Iron chloride (FeCl3) Solvents: Acetonitrile ; 10 h, reflux
Reference
- An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clayZeitschrift fuer Naturforschung, 2005, 60(7), 763-765,
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… Solvents: Water ; rt
Reference
- Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat waterNew Journal of Chemistry, 2017, 41(12), 4743-4746,
Synthetic Circuit 20
Cyclohexyl 4-Methylbenzenesulfonate Raw materials
- 4-methylbenzene-1-sulfonic acid
- Cyclohexanol
- (cyclohexyloxy)(trimethyl)silane
- Benzenesulfonic acid,4-methyl-, ion(1-)
- Benzenesulfinic acid,4-methyl-, cyclohexyl ester
- Benzenemethanol, 2-chloro-5-(3-cyclohexyl-1-triazenyl)-
- p-Toluenesulfonic anhydride
Cyclohexyl 4-Methylbenzenesulfonate Preparation Products
Cyclohexyl 4-Methylbenzenesulfonate Suppliers
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier
(CAS:953-91-3)
PENG XING
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SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:953-91-3)
XU NV SHI
15221998634
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:953-91-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:953-91-3)
TANG SI LEI
15026964105
2881489226@qq.com
Cyclohexyl 4-Methylbenzenesulfonate Related Literature
-
1. Eliminations promoted by weak bases. Part 8. Kinetics and mechanisms of reactions of cyclohexyl toluene-p-sulphonate with thiourea in various solventsDuncan J. McLennan J. Chem. Soc. Perkin Trans. 2 1977 298
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2. Chapter 3. Reaction mechanisms. Part (iv) Polar reactions
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3. A comparison of the effectiveness of sulphuric acid and trifluoromethanesulphonic acid in Koch carboxylation reactionsBrian L. Booth,Teymour A. El-Fekky J. Chem. Soc. Perkin Trans. 1 1979 2441
-
Takuya Michiyuki,Itaru Osaka,Kimihiro Komeyama Chem. Commun. 2020 56 1247
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5. Eliminations promoted by weak bases. Part 7. E2C and E2H Reactions of cyclohexyl toluene-p-sulphonate with triphenylphosphine and other neutral basesDuncan J. McLennan J. Chem. Soc. Perkin Trans. 2 1977 293
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Roger W. Alder,Fabrizio Carta,Christopher A. Reed,Irina Stoyanova,Christine L. Willis Org. Biomol. Chem. 2010 8 1551
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G. Dann Sargent Q. Rev. Chem. Soc. 1966 20 301
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Kimihiro Komeyama,Ryo Ohata,Shinnosuke Kiguchi,Itaru Osaka Chem. Commun. 2017 53 6401
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Andreas Gl?ckner,Heiko Bauer,Miyuki Maekawa,Thomas Bannenberg,Constantin G. Daniliuc,Peter G. Jones,Yu Sun,Helmut Sitzmann,Matthias Tamm,Marc D. Walter Dalton Trans. 2012 41 6614
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M. Pánková,J. Sicher,M. Tichy,M. C. Whiting J. Chem. Soc. B 1968 365
953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate) Related Products
- 3386-35-4(Benzenesulfonic acid,4-methyl-, octyl ester)
- 3839-35-8(Benzenesulfonic acid,4-methyl-, hexyl ester)
- 3386-32-1(Octadecyl p-Toluenesulfonate)
- 10437-85-1(Cyclobutanol,1-(4-methylbenzenesulfonate))
- 143731-32-2(1,2-Butanediol,1-(4-methylbenzenesulfonate), (2S)-)
- 21336-37-8(Cyclohexaneethanol,1-(4-methylbenzenesulfonate))
Recommended suppliers
Amadis Chemical Company Limited
(CAS:953-91-3)Cyclohexyl 4-Methylbenzenesulfonate
99%
100g
266.0